molecular formula C13H15NO2 B8407098 1-Butyl-1H-indole-5-carboxylic Acid

1-Butyl-1H-indole-5-carboxylic Acid

Cat. No.: B8407098
M. Wt: 217.26 g/mol
InChI Key: ZXFXORAUUGFDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1H-indole-5-carboxylic Acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1-Butyl-1H-indole-5-carboxylic acid has been identified as a precursor for various pharmaceutical compounds. Its derivatives are being studied for their potential as:

  • Anticancer Agents : Research indicates that indole derivatives, including this compound, can act as inhibitors of tryptophan dioxygenase, which is implicated in cancer metabolism. These compounds may enhance immune responses against tumors by modulating metabolic pathways associated with cancer progression .
  • Antibacterial Agents : The compound has been explored for its antibacterial properties. Studies have shown that modifications of indole structures can yield potent antibacterial agents effective against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Neuroprotective Agents : There is ongoing research into the neuroprotective effects of indole derivatives. These compounds may interact with serotonin receptors and other neurochemical pathways, presenting potential therapeutic effects for diseases like Alzheimer's .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Indolyl-Qunolines : this compound can be utilized in the preparation of indolyl-quinolines through metal-catalyzed reactions. These quinolines have been noted for their biological activities, including anticancer and antimicrobial properties .
  • Preparation of Amide Conjugates : It acts as a reactant for synthesizing amide conjugates with various pharmacological profiles, including inhibitors of Gli1-mediated transcription involved in the Hedgehog signaling pathway .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in:

  • Agricultural Chemistry : Compounds derived from indoles are being investigated as plant growth regulators. Their ability to modulate plant growth responses offers potential applications in agriculture .
  • Materials Science : The structural properties of indole derivatives enable their use in developing new materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that certain modifications to the 1-butyl group enhanced the compound's ability to inhibit tumor growth in vitro. This highlights the importance of structural variations in developing effective anticancer agents.

Case Study 2: Antibacterial Properties

Research focused on synthesizing a series of indole-based compounds and evaluating their antibacterial activity against resistant strains. The findings demonstrated that specific derivatives exhibited MICs (Minimum Inhibitory Concentrations) comparable to traditional antibiotics, suggesting a viable alternative for treating resistant infections.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-butylindole-5-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-2-3-7-14-8-6-10-9-11(13(15)16)4-5-12(10)14/h4-6,8-9H,2-3,7H2,1H3,(H,15,16)

InChI Key

ZXFXORAUUGFDEC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (50% in oil, 1.4 g) was added to methyl 1H-indole-5-carboxylate (5.0 g) in DMF (100 ml) and, after gas evolution ceased, bromobutane (3.9 g) was added. After 12 hours, the reaction solution was diluted with ethyl acetate and washed three times with water. The organic phase was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel (mobile phase ethyl acetate/heptane 1:6). The resulting ester was dissolved in methanol (10 ml) and boiled under reflux with sodium hydroxide (0.6 g ) in water (10 ml) for 12 hours. The mixture was diluted with water and acidified with hydrochloric acid, followed by extraction with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated. This resulted in the product with the molecular weight of 217.27 (C13H15NO2); MS (ESI): 218 (M+H+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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